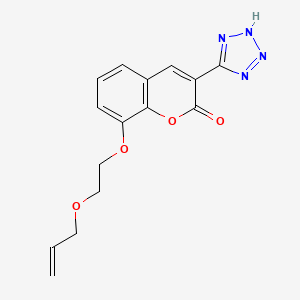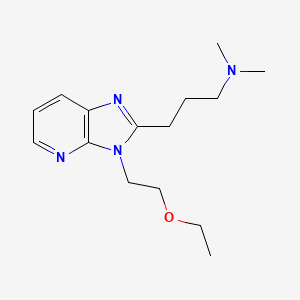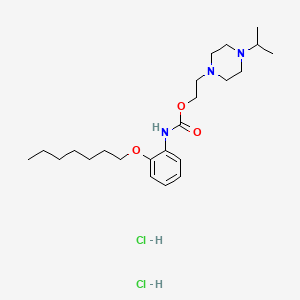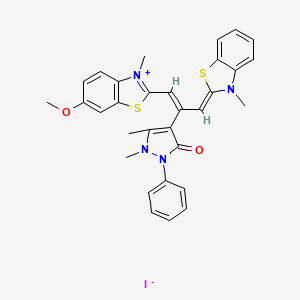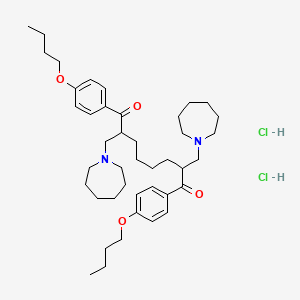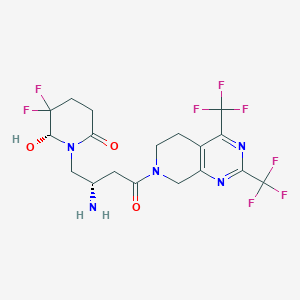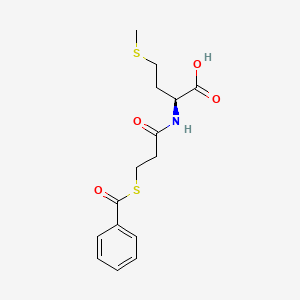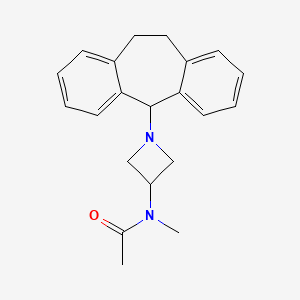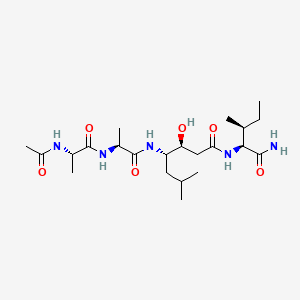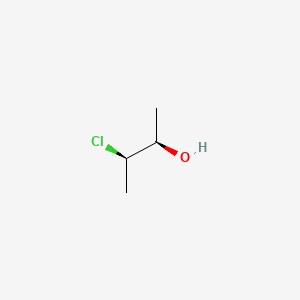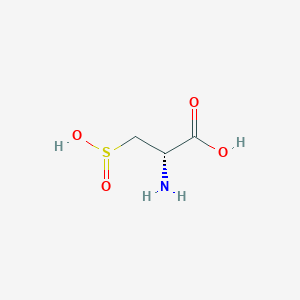
Yadanzioside N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yadanzioside N is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr. Quassinoids are a class of degraded triterpenoids known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects . This compound, along with its related compounds yadanziosides K, M, and O, has been studied for its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of yadanzioside N involves the isolation of the compound from the seeds of Brucea javanica. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The aglycone of yadanzioside O, a related compound, can be prepared from brusatol, indicating a possible synthetic route for this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification from Brucea javanica. The process would require optimization of extraction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Yadanzioside N undergoes various chemical reactions typical of quassinoid glycosides. These include:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the reactivity of quassinoid glycosides.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its anti-cancer and anti-malarial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of yadanzioside N involves its interaction with molecular targets and pathways within cells. Quassinoids, including this compound, are known to inhibit protein synthesis and induce apoptosis in cancer cells . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely include key regulatory proteins and signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Yadanzioside N is structurally related to other quassinoid glycosides such as yadanziosides K, M, and O . These compounds share similar biological activities but may differ in their potency and specificity.
Uniqueness
This compound is unique in its specific structural features and biological activities. Its distinct glycosidic moiety and aglycone structure contribute to its unique properties compared to other quassinoids.
Propiedades
Número CAS |
101560-01-4 |
|---|---|
Fórmula molecular |
C34H46O16 |
Peso molecular |
710.7 g/mol |
Nombre IUPAC |
methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C34H46O16/c1-12(2)13(3)8-19(36)50-24-26-33-11-46-34(26,31(44)45-6)28(42)23(40)25(33)32(5)15(9-18(33)49-29(24)43)14(4)7-16(27(32)41)47-30-22(39)21(38)20(37)17(10-35)48-30/h7-8,12,14-15,17-18,20-26,28,30,35,37-40,42H,9-11H2,1-6H3/b13-8+/t14-,15+,17-,18-,20-,21+,22-,23-,24?,25-,26-,28?,30-,32+,33-,34?/m1/s1 |
Clave InChI |
YSFALLIAQRJCQF-IMMXKFRFSA-N |
SMILES isomérico |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
